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Abstract
This technical guide provides a comprehensive overview of phenylmorpholine-based

compounds, focusing on their role as phenmetrazine analogs and their activity as monoamine

neurotransmitter releasing agents. Phenmetrazine (3-methyl-2-phenylmorpholine) is a

psychostimulant with a history of use as an anorectic, acting primarily as a norepinephrine-

dopamine releasing agent (NDRA).[1] This document explores the chemical properties,

pharmacology, and structure-activity relationships within this class. While specific quantitative

pharmacological data for (R)-3-phenylmorpholine is not extensively available in peer-

reviewed literature, this guide will leverage data from the parent compound, 2-

phenylmorpholine, and the archetypal analog, phenmetrazine, to provide a robust framework

for understanding its expected activity. Detailed experimental protocols for characterizing these

compounds at monoamine transporters are provided, alongside visualizations of key pathways

and workflows to support further research and development.

Introduction: The Phenylmorpholine Scaffold
The substituted phenylmorpholine chemical class gained prominence with the synthesis of

phenmetrazine in 1952.[1] Initially marketed as an appetite suppressant under the trade name

Preludin, it was later withdrawn due to its significant potential for misuse.[1] Chemically,
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phenmetrazine is a substituted amphetamine where the terminal amine is incorporated into a

morpholine ring.[1] Compounds in this class primarily act as monoamine releasing agents,

modulating the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, with

generally weak effects on serotonin (5-HT).[1][2]

This mechanism of action is central to their stimulant and anorectic effects. The rigid

morpholine ring structure imparts distinct pharmacological properties compared to more flexible

phenethylamines. Understanding the structure-activity relationships (SAR) of this scaffold is

crucial for designing novel compounds with tailored selectivity and potency for therapeutic

applications, such as treatments for ADHD, obesity, and substance use disorders.

Chemical and Pharmacological Profile
The core structure of this class is 2-phenylmorpholine. Substitutions on the phenyl ring, the

morpholine ring, and the nitrogen atom significantly alter the pharmacological profile. This

guide focuses on the comparison between the parent structure and the well-characterized

analog, phenmetrazine, to infer the properties of (R)-3-phenylmorpholine.

Data Presentation
The following tables summarize the chemical properties and in vitro pharmacology of key

reference compounds.

Table 1: Chemical Properties of Phenylmorpholine Analogs

Compound Name Parent Structure Chemical Formula
Molar Mass ( g/mol
)

2-Phenylmorpholine C₁₀H₁₃NO 163.220

Phenmetrazine
3-methyl-2-

phenylmorpholine
C₁₁H₁₅NO 177.247[3]

(R)-3-

Phenylmorpholine
C₁₀H₁₃NO 163.220

Table 2: Comparative Monoamine Release Potency (EC₅₀ nM) in Rat Brain Synaptosomes
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EC₅₀ (half-maximal effective concentration) values indicate the concentration of the compound

required to elicit 50% of the maximal neurotransmitter release. A lower value signifies higher

potency.

Compound
Dopamine (DA)
Release EC₅₀ (nM)

Norepinephrine
(NE) Release EC₅₀
(nM)

Serotonin (5-HT)
Release EC₅₀ (nM)

d-Amphetamine 5.8 - 24.8 6.6 - 10.2 698 - 1,765

2-Phenylmorpholine 86 79 20,260

Phenmetrazine 70 - 131 29 - 50.4 7,765 - >10,000

Pseudophenmetrazine
1,457 ((+)-

enantiomer)
514 >10,000

3-

Fluorophenmetrazine
43 30 2,558[4]

Data for d-Amphetamine, 2-Phenylmorpholine, Phenmetrazine, and Pseudophenmetrazine

sourced from reference[5][6].

As shown in Table 2, both 2-phenylmorpholine and phenmetrazine are potent releasing agents

for dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[5]

This NE/DA selectivity is a hallmark of this class. The addition of a methyl group at the 3-

position (phenmetrazine) appears to slightly increase norepinephrine release potency while

modestly decreasing dopamine release potency compared to the parent 2-phenylmorpholine.

[5] The stereochemistry is also critical; for instance, (+)-phenmetrazine is approximately five

times more potent than (-)-phenmetrazine in producing cocaine-like discriminative stimulus

effects, which correlates with its greater potency as a dopamine releaser.[7]

Visualizing Mechanisms and Workflows
Signaling Pathway
The primary mechanism of action for phenmetrazine analogs is the reversal of monoamine

transporter function. These compounds are substrates for the dopamine transporter (DAT) and
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norepinephrine transporter (NET), leading to non-vesicular efflux of neurotransmitters from the

presynaptic terminal into the synapse.[8]
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Figure 1: Mechanism of Monoamine Release by Phenylmorpholines
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Figure 3: Workflow for Monoamine Transporter Uptake Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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